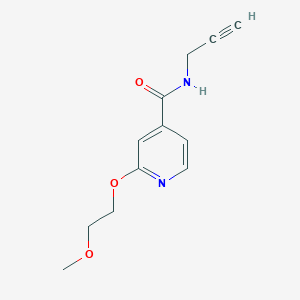

![molecular formula C19H19N3O2S B2601938 Benzo[d]thiazol-2-yl(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone CAS No. 1797267-18-5](/img/structure/B2601938.png)

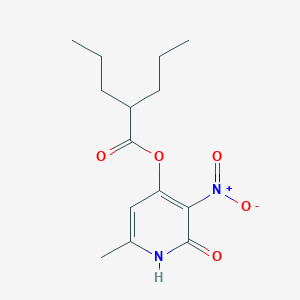

Benzo[d]thiazol-2-yl(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Benzo[d]thiazol-2-yl(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone” is a benzothiazole derivative . Benzothiazole derivatives have been synthesized and studied for their anti-tubercular activity . They have shown better inhibition potency against M. tuberculosis compared to standard reference drugs .

Synthesis Analysis

The synthesis of benzothiazole derivatives, including “this compound”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been confirmed by 1H and 13C NMR . The structure-activity relationships of the new benzothiazole derivatives have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

Compounds based on the benzo[d]thiazol scaffold, such as benzo[d]thiazol-2-yl(piperazin-1-yl)methanones, have been identified as promising anti-mycobacterial chemotypes. A study synthesized and tested thirty-six structurally diverse benzo[d]thiazole-2-carboxamides for their potential anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain. Seventeen compounds demonstrated significant anti-mycobacterial potential, with MICs in the low μM range, indicating their potential as therapeutic agents against tuberculosis (Pancholia et al., 2016).

Anticancer Applications

Another area of application is in the development of novel bioactive heterocycles for anticancer research. For instance, the synthesis of (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone from 3-(piperidin-4-yl)benzo[d]isoxazole was evaluated for antiproliferative activity, showcasing the potential of benzo[d]thiazol derivatives in cancer treatment (Prasad et al., 2018).

Drug Discovery and Chemical Synthesis

Benzo[d]thiazol derivatives also serve as valuable building blocks in drug discovery and chemical synthesis. The efficient synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives has been described, highlighting their utility as versatile intermediates for further chemical modifications to explore a wide range of bioactivities (Durcik et al., 2020).

Wirkmechanismus

Target of Action

Similar compounds have been reported to inhibit hiv-1 reverse transcriptase (rt) and exhibit antimicrobial activities .

Mode of Action

Related compounds have shown to inhibit hiv-1 rt through a non-competitive inhibition mechanism . This suggests that Benzo[d]thiazol-2-yl(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone might interact with its targets in a similar manner.

Biochemical Pathways

Related compounds have been found to interfere with the replication of hiv-1 by inhibiting the rt enzyme . This could potentially lead to a decrease in viral load and an increase in CD4 cell count.

Result of Action

Related compounds have shown to inhibit the replication of hiv-1, leading to a decrease in viral load . This suggests that this compound might have similar effects.

Zukünftige Richtungen

Benzothiazole derivatives, including “Benzo[d]thiazol-2-yl(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone”, have shown promising results in anti-tubercular activity . Future research could focus on improving the synthesis methods, studying the structure-activity relationships in more detail, and exploring their potential in other therapeutic areas.

Eigenschaften

IUPAC Name |

1,3-benzothiazol-2-yl-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2S/c1-13-5-4-8-17(20-13)24-14-9-11-22(12-10-14)19(23)18-21-15-6-2-3-7-16(15)25-18/h2-8,14H,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDLRTEITGMEAMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

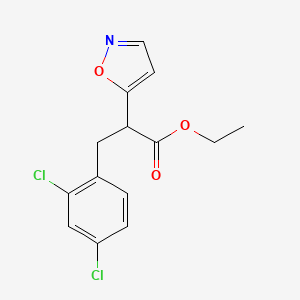

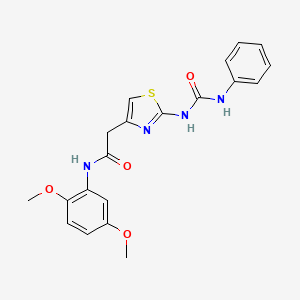

![2-amino-4-(3-chlorophenyl)-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2601855.png)

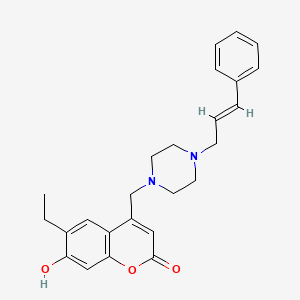

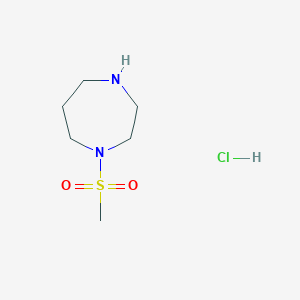

![4-[3-(4-Cyclopropylpiperidin-1-yl)-3-oxopropyl]benzonitrile](/img/structure/B2601858.png)

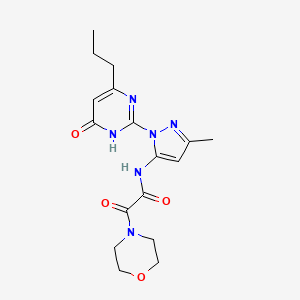

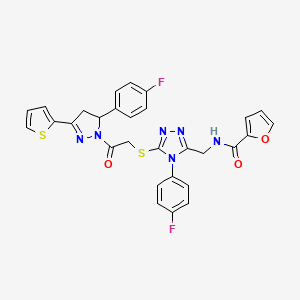

![Methyl 2-[2-(4-piperidin-1-ylsulfonylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2601859.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride](/img/structure/B2601861.png)

![(1S,4R)-1-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2601872.png)

![3-(4-Fluorophenyl)-6-(methylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2601876.png)